molecular formula C15H21N5 B5547152 N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine

N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5547152
M. Wt: 271.36 g/mol
InChI Key: QHFNCOQJVLYKLP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of acrylamides with hydrazine hydrate, as demonstrated in the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. This process typically starts from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene to afford N-(4H-1,2,4-triazol-4-yl)acetamide. Subsequent reactions with various aromatic aldehydes yield the corresponding acrylamides, which are then cyclized with hydrazine hydrate in ethanol to form the desired triazole derivatives. The structures of these compounds are confirmed by spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of triazole compounds can be elucidated using X-ray crystallography, as seen in the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. These molecules typically crystallize in specific space groups, with detailed measurements of cell dimensions providing insights into their geometric arrangement. The structure is further stabilized by intermolecular hydrogen bonding and π-π stacking interactions, highlighting the potential for triazole derivatives to participate in complex molecular assemblies (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical transformations, including intramolecular cyclization, acylation, and oxidation reactions. These reactions yield a range of products, including N-acyl derivatives and monoacylated amino groups. The electron-attracting strength of the triazole nucleus and its impact on the reactivity of these compounds are subjects of interest, with data on n.m.r., u.v., and i.r. spectra contributing to the understanding of their chemical behavior (Albert, 1973).

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to compounds with good to moderate activities against test microorganisms. This highlights the potential application of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Antimicrobial and Cytotoxic Activity

Another study focused on the convenient synthesis of amino acid-coupled triazoles, revealing promising antimicrobial activities. The synthesis pathway utilized amino acid esters and azides, leading to novel compounds that were evaluated for their antimicrobial activity, showcasing the versatility of triazole derivatives in synthesizing biologically active compounds (El Rayes, 2010).

Corrosion Inhibition

Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acidic media. These studies offer insights into the application of triazole derivatives in industrial processes, where they can serve as effective corrosion inhibitors, protecting metals against corrosive environments (Chaitra et al., 2015).

Synthesis of Novel Compounds

The field also explores the synthesis of novel compounds from 4-amino-4H-1,2,4-triazole, leading to a variety of derivatives with potential for further biological and chemical property studies. These synthetic pathways highlight the chemical flexibility and the potential for creating diverse compounds within this chemical class (Panchal & Patel, 2011).

Biological Activity Research

Research into ferrocenyl-containing thiazole imine derivatives, synthesized from triazole compounds, indicates some degree of plant growth regulatory and antifungal activities. This suggests applications in agriculture and plant sciences, where these compounds could be used to enhance crop growth or protect against fungal pathogens (Yu et al., 2007).

properties

IUPAC Name

N-methyl-N-(3-methylbutyl)-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-13(2)8-9-19(3)15-6-4-14(5-7-15)10-18-20-11-16-17-12-20/h4-7,10-13H,8-9H2,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFNCOQJVLYKLP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(C)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.